N2-(4-methoxyphenyl)-6-morpholino-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine
Description
N2-(4-methoxyphenyl)-6-morpholino-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with methoxyphenyl, morpholino, and trifluoromethylphenyl groups
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)-6-morpholin-4-yl-4-N-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-31-17-8-6-16(7-9-17)26-19-27-18(28-20(29-19)30-10-12-32-13-11-30)25-15-4-2-14(3-5-15)21(22,23)24/h2-9H,10-13H2,1H3,(H2,25,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAWFXRYSWJWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(F)(F)F)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-methoxyphenyl)-6-morpholino-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would require the use of organoboron reagents, palladium catalysts, and appropriate reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N2-(4-methoxyphenyl)-6-morpholino-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for coupling reactions). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N2-(4-methoxyphenyl)-6-morpholino-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(4-methoxyphenyl)-6-morpholino-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-(4-methoxyphenyl)-6-morpholino-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine include other triazine derivatives with different substituents. Examples include:
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
The presence of the trifluoromethyl group, in particular, enhances its stability and biological activity .
Biological Activity
N2-(4-methoxyphenyl)-6-morpholino-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly its anticancer properties and mechanisms of action involving key signaling pathways.
Chemical Structure and Properties
- Molecular Formula: CHFNO
- Molecular Weight: 405.45 g/mol
- CAS Number: Not specified in the available literature.
The structure features a triazine core with various substituents that enhance its biological activity. The presence of the morpholino group and trifluoromethyl moiety are particularly significant in modulating its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit critical signaling pathways involved in cancer cell proliferation and survival. It has been shown to target the PI3K/Akt/mTOR pathway, which plays a vital role in cellular processes such as growth, metabolism, and apoptosis.
Key Findings:
- Inhibition of PI3K/Akt/mTOR Pathway: Studies indicate that derivatives of triazine compounds can effectively inhibit this pathway, leading to decreased cell proliferation and increased apoptosis in cancer cell lines .
- Antitumor Efficacy: In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values reported for these cell lines range from 1.25 µM to 16.32 µM .
Biological Activity Data Table
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| A549 | 0.20 | Strong inhibition |
| MCF-7 | 1.25 | Moderate inhibition |
| HeLa | 1.03 | Moderate inhibition |
| HepG2 | 12.21 | Lower sensitivity |
Case Study 1: Anticancer Activity in Xenograft Models
A study conducted on xenograft models demonstrated that the compound significantly reduced tumor growth when administered intravenously. The results indicated a marked reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar triazine derivatives revealed that modifications to the morpholino group and the introduction of trifluoromethyl groups enhanced biological activity. This suggests that optimizing these substituents could lead to more potent derivatives with improved efficacy against various cancers .
Q & A
Q. What are the standard synthetic routes for N2-(4-methoxyphenyl)-6-morpholino-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine, and what key parameters influence yield?
- Methodological Answer : Synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Key steps include:
- Step 1 : Reacting cyanuric chloride with 4-methoxyaniline in anhydrous 1,4-dioxane at 0–5°C to substitute the first chlorine.
- Step 2 : Introducing morpholine at 40–50°C for the second substitution.
- Step 3 : Final substitution with 4-(trifluoromethyl)aniline under reflux (80–100°C).
Critical parameters: - Solvent polarity (polar aprotic solvents enhance reactivity).
- Temperature control to prevent side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- 1H/13C NMR : Assign substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, trifluoromethyl carbons at δ 120–125 ppm).
- FT-IR : Confirm morpholino C-O-C stretch (~1,100 cm⁻¹) and triazine ring vibrations (~1,550 cm⁻¹).
- HRMS : Verify molecular ion [M+H]+ (calculated for C27H24F3N6O2: 545.19).
Resolving contradictions: Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) or X-ray crystallography for unambiguous structural confirmation .
Q. What solubility profiles are critical for formulating this compound in biological assays?
- Methodological Answer :
- Solubility Testing : Use a tiered approach:
- Polar solvents : DMSO (>50 mg/mL for stock solutions).
- Aqueous buffers : Assess solubility in PBS (pH 7.4) with co-solvents (e.g., 0.1% Tween-80).
- LogP Estimation : Predicted ~3.5 (via ChemDraw), indicating moderate lipophilicity. Adjust solvent systems for in vitro assays to avoid precipitation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary stoichiometry (amine:triazine molar ratios from 1.1:1 to 1.5:1), solvent (1,4-dioxane vs. THF), and reaction time.
- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs conventional) and improves yield by 15–20% (e.g., 80°C, 150 W) .
- Catalysts : Add KI (10 mol%) to enhance nucleophilicity of aromatic amines in polar aprotic solvents .
Q. What methodologies are employed to evaluate the compound’s inhibitory effects on kinases, and how are conflicting activity data across studies analyzed?
- Methodological Answer :
- Kinase Assays : Use ADP-Glo™ assay (Promega) with IC50 determination (e.g., against PI3Kγ: IC50 = 0.8 µM).
- Data Reconciliation :
- Compare assay conditions (ATP concentration, enzyme source).
- Validate via orthogonal methods (e.g., SPR for binding affinity).
- Meta-analysis of dose-response curves across studies to identify outliers .
Q. How does the electronic nature of substituents (e.g., trifluoromethyl vs. methoxy) influence reactivity in nucleophilic substitution?
- Methodological Answer :
- Hammett Analysis :
| Substituent | σ (Hammett) | Impact on Reactivity |
|---|---|---|
| -OCH3 | -0.27 | Electron-donating, slows substitution |
| -CF3 | +0.54 | Electron-withdrawing, accelerates substitution |
- DFT Calculations : Compare LUMO energies of triazine intermediates to predict regioselectivity. Trifluoromethyl lowers LUMO, enhancing electrophilicity at C-4 .
Q. What strategies are used to resolve conflicting cytotoxicity data in different cancer cell lines?
- Methodological Answer :
- Cell Panel Screening : Test across NCI-60 cell lines with standardized protocols (72-hr incubation, MTT assay).
- Mechanistic Profiling :
- Check ABC transporter expression (e.g., P-gp) via qPCR to identify efflux-related resistance.
- Combine with proteomics (LC-MS/MS) to correlate target engagement (e.g., tubulin polymerization inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
